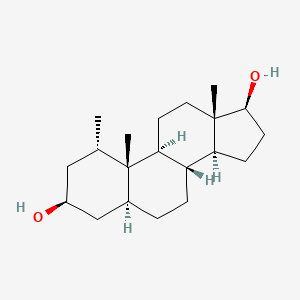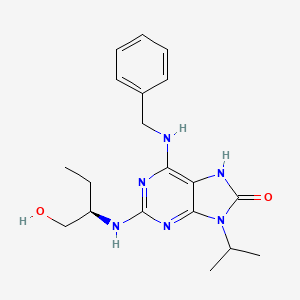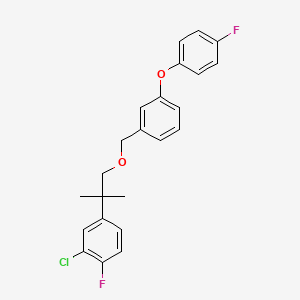
Panobinostat metabolite M37.8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes for Y1FUG6Z8KL involve the reaction of 2-methyl-1H-indole-3-ethylamine with 4-formylphenylboronic acid under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions to yield the final compound
Analyse Des Réactions Chimiques
Y1FUG6Z8KL undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Y1FUG6Z8KL has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of histone deacetylase inhibitors and their metabolites.
Biology: It is used in the study of cellular processes involving histone deacetylation.
Medicine: It is used in the development of new cancer therapies targeting histone deacetylase.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development .
Mécanisme D'action
The mechanism of action of Y1FUG6Z8KL involves the inhibition of histone deacetylase, leading to the accumulation of acetylated histones and other proteins. This results in changes in gene expression and inhibition of cancer cell growth . The molecular targets include histone deacetylase enzymes, and the pathways involved are related to chromatin remodeling and gene expression regulation .
Comparaison Avec Des Composés Similaires
Y1FUG6Z8KL is similar to other histone deacetylase inhibitors, such as Panobinostat and Vorinostat. it is unique in its specific structure and metabolic profile. Similar compounds include:
Panobinostat: The parent compound of Y1FUG6Z8KL, used in cancer treatment.
Vorinostat: Another histone deacetylase inhibitor with a different structure but similar mechanism of action
Y1FUG6Z8KL stands out due to its specific metabolic pathway and the resulting unique properties .
Propriétés
Numéro CAS |
960058-94-0 |
|---|---|
Formule moléculaire |
C21H23N3O |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H23N3O/c1-15-18(19-4-2-3-5-20(19)24-15)12-13-23-14-17-8-6-16(7-9-17)10-11-21(22)25/h2-11,23-24H,12-14H2,1H3,(H2,22,25)/b11-10+ |
Clé InChI |
VOZMMIFGJRFSNT-ZHACJKMWSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N(sup delta)-(5-((4-Nitrophenyl)oxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12778858.png)
